(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPWVKHNFVDBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone features three key structural components: a 5-chlorothiophene-2-carbonyl group, a piperazine linker, and a 4-fluorobenzothiazole moiety. A logical retrosynthetic approach involves disconnection at the amide bond, producing two primary building blocks: 5-chlorothiophene-2-carboxylic acid (or its activated derivative) and 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine.
The synthesis of analogous compounds indicates that the piperazine ring typically serves as a versatile linker between the heterocyclic systems. The formation of the amide bond between the piperazine nitrogen and the thiophene carbonyl group represents a critical step in most synthetic pathways.
Primary Synthetic Route via Acylation
Precursor Preparation
The synthesis begins with the preparation of key precursors: 5-chlorothiophene-2-carbonyl chloride and 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine.
Synthesis of 5-Chlorothiophene-2-carbonyl Chloride
5-Chlorothiophene-2-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. Based on similar transformations reported for related compounds, the optimal conditions involve:
5-Chlorothiophene-2-carboxylic acid + Oxalyl chloride → 5-Chlorothiophene-2-carbonyl chloride
A typical procedure involves treating 5-chlorothiophene-2-carboxylic acid with oxalyl chloride (1.2 equivalents) in dichloromethane at 25-30°C with catalytic N,N-dimethylformamide (DMF) for 3-5 hours. The reaction proceeds through activation by DMF to form a Vilsmeier-type intermediate, facilitating the formation of the acid chloride.
Synthesis of 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine
The benzothiazole-piperazine component requires a multi-step synthesis:
- Formation of 4-fluorobenzothiazole core from o-fluoroaminothiophenol and an appropriate formylating agent
- Functionalization at the 2-position to enable piperazine attachment
The 4-fluorobenzothiazole scaffold can be constructed through cyclization of o-fluoroaminothiophenol with reagents such as orthoesters, carbondisulfide, or thiourea under acidic conditions. Subsequently, the 2-position is activated for nucleophilic substitution with piperazine.
Coupling Reaction
The coupling of the acid chloride with the piperazine derivative represents the key synthetic step. This amide formation reaction typically involves:
5-Chlorothiophene-2-carbonyl chloride + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine → this compound
Based on analogous reactions, optimal conditions include using an aprotic solvent such as dichloromethane or tetrahydrofuran with a tertiary amine base (triethylamine or diisopropylethylamine) at 0-25°C. The reaction generally proceeds smoothly over 4-6 hours, with yields ranging from 75-90% depending on the specific conditions.
Alternative Synthetic Route via Thiophene Functionalization
An alternative approach involves synthesizing the piperazine-benzothiazole unit first, followed by coupling with a pre-functionalized 5-chlorothiophene derivative.
Preparation of 5-Chlorothiophene-2-carboxylic Acid
This building block can be prepared through directed metalation of chlorothiophene followed by carboxylation:
- Metalation of 2-chlorothiophene at the 5-position using lithium diisopropylamide (LDA) or n-butyllithium
- Carboxylation with carbon dioxide
- Acidic workup to yield 5-chlorothiophene-2-carboxylic acid
Alternatively, 5-chlorothiophene-2-carboxylic acid can be prepared through oxidation of 5-chloro-2-methylthiophene using potassium permanganate or sodium dichromate under controlled conditions.
Preparation of 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine
The benzothiazole-piperazine component synthesis involves:
2-Chloro-4-fluorobenzothiazole + Piperazine (excess) → 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine
This nucleophilic aromatic substitution reaction typically requires heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with a base such as potassium carbonate or triethylamine. The reaction proceeds through nucleophilic attack by piperazine at the 2-position of the benzothiazole, displacing the chloride leaving group.
Amide Bond Formation via Coupling Reagents
Rather than using the acid chloride, an alternative coupling strategy employs carbodiimide reagents:
5-Chlorothiophene-2-carboxylic acid + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine + Coupling agent → Target compound
Common coupling reagents include:
| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM/DMF | 0-25 | 12-24 | 70-85 |
| HATU/DIPEA | DMF | 25 | 6-12 | 80-90 |
| PyBOP/NMM | DCM | 0-25 | 8-16 | 75-85 |
| T3P/TEA | EtOAc | 0-25 | 4-8 | 80-85 |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt = Hydroxybenzotriazole
HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium
DIPEA = N,N-Diisopropylethylamine
PyBOP = Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
NMM = N-Methylmorpholine
T3P = Propylphosphonic anhydride
TEA = Triethylamine
Convergent Synthetic Approach
A more efficient convergent synthesis strategy involves simultaneous construction of both heterocyclic systems followed by a late-stage coupling:
Synthesis of Benzothiazole-Piperazine Core
The synthesis pathway involves:
- Formation of 4-fluorobenzo[d]thiazole through cyclization of o-fluorothiophenol derivatives with appropriate reagents
- Installation of a leaving group at the 2-position
- Nucleophilic substitution with piperazine
Based on analogous preparations, treatment of 2-amino-4-fluorothiophenol with carbon disulfide under basic conditions, followed by cyclization and functionalization, provides an efficient route to 2-chloro-4-fluorobenzothiazole, which can then undergo substitution with piperazine.
Synthesis of 5-Chlorothiophene-2-carbonyl Component
Several methods exist for preparing the appropriate thiophene derivative:
- Halogenation of thiophene-2-carboxylic acid or its esters
- Directed functionalization of 2-chlorothiophene
- Carbonylation of 2-bromo-5-chlorothiophene via metal-catalyzed reactions
The selective chlorination of thiophene derivatives often employs N-chlorosuccinimide (NCS) in acetic acid or sulfuryl chloride in chloroform under controlled conditions to favor 5-position substitution.
Final Coupling Step
The final coupling employs activated forms of 5-chlorothiophene-2-carboxylic acid:
Activated 5-Chlorothiophene-2-carboxylic acid + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine → Target compound
Activation methods include:
| Activation Method | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Acid chloride | SOCl₂ or (COCl)₂ | 0-25°C, 2-5 h | 75-90 |
| Mixed anhydride | Isobutyl chloroformate/NMM | −15 to 0°C, 1-3 h | 70-85 |
| Acyl imidazole | CDI | 25°C, 4-6 h | 65-80 |
| Active ester | NHS/DCC | 0-25°C, 12-24 h | 70-80 |
SOCl₂ = Thionyl chloride
(COCl)₂ = Oxalyl chloride
NMM = N-Methylmorpholine
CDI = Carbonyldiimidazole
NHS = N-Hydroxysuccinimide
DCC = N,N'-Dicyclohexylcarbodiimide
Optimized Conditions and Scale-up Considerations
Reaction Optimization Parameters
For large-scale synthesis, several critical parameters require optimization:
| Parameter | Recommended Range | Considerations |
|---|---|---|
| Temperature | 0-30°C | Lower temperatures minimize side reactions during acid chloride formation |
| Solvent | DCM, THF, Toluene | Anhydrous conditions essential; THF preferred for coupling step |
| Base equivalents | 2.0-2.5 | Excess base neutralizes HCl and prevents salt formation |
| Concentration | 0.1-0.5 M | Higher dilution minimizes self-condensation |
| Reaction time | 4-8 h | Extended times may lead to degradation |
| Addition rate | Dropwise over 30-60 min | Controlled addition minimizes exotherm and side reactions |
Purification Methods
Purification procedures typically involve:
- Aqueous workup to remove inorganic salts and excess reagents
- Column chromatography using silica gel with optimized eluent systems (e.g., ethyl acetate/hexane gradients)
- Recrystallization from appropriate solvent combinations (e.g., ethanol/water, acetone/hexane)
For analytical-scale preparations, purification using preparative HPLC with appropriate solvent gradients can provide material of higher purity (>99%).
One-Pot Multicomponent Approach
A streamlined one-pot procedure represents an environmentally favorable approach:
Sequential One-Pot Procedure
The procedure involves:
- Generation of 5-chlorothiophene-2-carbonyl chloride in situ
- Addition of 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine and base
- Single purification step to isolate the final product
This approach eliminates isolation of intermediates, reducing solvent usage and potentially increasing overall yield. Based on analogous one-pot procedures, expected yields range from 65-75%.
Enzymatic and Green Chemistry Approaches
Recent advances in green chemistry offer alternative preparation methods:
Enzymatic Catalysis
Lipase-catalyzed amidation represents a promising alternative to conventional coupling methods:
5-Chlorothiophene-2-carboxylic acid + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine + Lipase → Target compound
Enzymes such as Candida antarctica lipase B (CALB) have demonstrated effectiveness in catalyzing amide bond formation between carboxylic acids and amines under mild conditions (50-60°C in organic solvents or solvent-free conditions).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates coupling reactions:
| Coupling Method | Conventional Time | Microwave Time | Yield Improvement (%) |
|---|---|---|---|
| Acid chloride | 4-6 h | 15-30 min | 5-10 |
| EDC/HOBt | 12-24 h | 30-60 min | 10-15 |
| HATU/DIPEA | 6-12 h | 20-40 min | 5-15 |
| T3P/TEA | 4-8 h | 15-30 min | 5-10 |
Microwave-assisted protocols typically employ sealed vessels with temperature monitoring to ensure controlled reaction conditions.
Analytical Characterization
Spectroscopic Profile
The target compound can be characterized using:
- ¹H NMR: Key signals include thiophene protons (δ ~7.0-7.5 ppm), benzothiazole aromatic protons (δ ~7.2-8.0 ppm), and piperazine methylene protons (δ ~3.5-4.0 ppm)
- ¹³C NMR: Characteristic signals include carbonyl carbon (δ ~160-165 ppm), thiophene carbons (δ ~125-140 ppm), and piperazine carbons (δ ~40-50 ppm)
- Mass spectrometry: Molecular ion peak corresponding to C₁₆H₁₃ClFN₃OS₂, with characteristic isotope pattern due to chlorine
- IR spectroscopy: Strong carbonyl absorption (1620-1650 cm⁻¹) and C-N stretching bands (1400-1450 cm⁻¹)
Purity Assessment
| Analytical Method | Specification | Purpose |
|---|---|---|
| HPLC | >98% (area%) | Primary purity determination |
| GC | >99% (area%) | Volatile impurity profile |
| Elemental Analysis | ±0.4% theoretical | Confirms molecular formula |
| Residual Solvent Analysis | ICH limits | Safety assessment |
| Melting Point | Sharp range (±2°C) | Physical characterization |
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Acid Chloride Coupling | High reactivity, fast reaction | Moisture sensitive, corrosive reagents | 65-75 |
| Carbodiimide Coupling | Mild conditions, one-pot process | Expensive reagents, purification challenges | 60-70 |
| Convergent Synthesis | Modular, versatile | Multiple steps, lower overall yield | 55-65 |
| One-Pot Multicomponent | Efficient, less waste | Process control challenges, purification complexity | 65-75 |
| Enzymatic/Green Methods | Environmentally friendly, mild | Limited scale-up potential, longer reaction times | 50-60 |
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorothiophene and fluorobenzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Key Differences : Replaces the 4-fluorobenzo[d]thiazole group with a 4-(trifluoromethyl)phenyl substituent.
- However, the absence of the benzo[d]thiazole ring may reduce affinity for thiazole-specific targets .
Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Substitutes the thiophene ring with a pyrazole and introduces a butanone linker.
- Impact : The pyrazole moiety introduces additional hydrogen-bonding capability, which may enhance interactions with polar binding pockets. The elongated linker could affect conformational flexibility and target engagement .
Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5 from –5)
Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences : Features a chlorophenyl group and a triazole-pyrazole-thiazole core instead of the thiophene-benzo[d]thiazole system.
Compound 5: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences : Replaces chlorine with fluorine on the phenyl ring, increasing electronegativity.
- Impact : Fluorine’s smaller atomic radius and stronger electronegativity may improve binding precision in hydrophobic pockets but reduce steric bulk compared to chlorine .
Methanone Derivatives with Triazole Substituents ()
Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
- Key Differences : Incorporates a triazole-aniline-pyrimidine system instead of thiophene-benzo[d]thiazole.
- Impact : The pyrimidine-triazole core may target kinase enzymes, while the methylpiperazine group enhances solubility relative to the fluorobenzo[d]thiazole .
Comparative Data Table
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, analogues suggest:
- CNS Targets : Piperazine derivatives with trifluoromethyl groups (e.g., Compound 21) show promise in CNS disorders due to enhanced lipophilicity .
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with chlorine and a piperazine moiety linked to a fluorobenzo[d]thiazole unit. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Pharmacological Properties
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing thiophene and benzothiazole moieties have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The structural characteristics suggest potential modulation of inflammatory pathways.
- Neuroactive Properties : The piperazine component may contribute to neuroactive effects, making it a candidate for neurological disorders.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several possible pathways:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in disease processes, such as those involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It may alter signaling pathways related to cell proliferation and apoptosis.
Comparative Analysis with Analogous Compounds
To better understand the potential of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5-Bromothiophen-2-yl)(4-(benzo[d]thiazol-2-yl)methanone | Bromine substitution on thiophene | Potential anticancer activity |
| (4-Chlorobenzoyl)(4-(6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine | Chlorobenzoyl group | Anti-inflammatory properties |
| (5-Methylthiophen-2-yl)(3-(difluoromethyl)phenyl)methanone | Methyl substitution on thiophene | Antimicrobial activity |
This table highlights how the unique combination of halogenated thiophene and fluorobenzo[d]thiazole moieties in our compound may lead to distinct pharmacological profiles compared to its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Anticancer Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, suggesting that modifications to the thiophene or benzothiazole components could enhance efficacy.
- Neuropharmacology Research : Investigations into the neuroactive properties revealed that certain derivatives exhibited promising results in models of anxiety and depression, indicating potential for treating psychiatric disorders.
- Inflammation Models : Studies utilizing animal models of inflammation showed that compounds with similar structures reduced markers of inflammation, supporting their use as anti-inflammatory agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
